Acetonitrile, [(2-hydroxyethyl)amino]-
Description
Significance of Nitrile and Hydroxyethylamino Functionalities in Chemical Systems
The properties of Acetonitrile (B52724), [(2-hydroxyethyl)amino]- are largely dictated by its two primary functional groups: the nitrile and the hydroxyethylamino groups.
The nitrile group (-C≡N) is a highly polar and reactive functional group. numberanalytics.com Its carbon-nitrogen triple bond makes it a valuable precursor in organic synthesis, capable of undergoing a variety of reactions. ebsco.com Nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to amines, or react with organometallic reagents to form ketones. numberanalytics.comfiveable.me This versatility makes them essential intermediates in the production of numerous pharmaceuticals and other fine chemicals. numberanalytics.com The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of adjacent parts of the molecule. nih.gov
The hydroxyethylamino group [-NH(CH₂CH₂OH)] combines the features of a secondary amine and a primary alcohol. The amine portion provides a nucleophilic nitrogen atom and a site for hydrogen bonding. Amines are well-known for their ability to act as bases and to participate in the formation of various nitrogen-containing heterocycles. wikipedia.org The hydroxyl group (-OH) is also highly versatile, capable of acting as a hydrogen bond donor and a nucleophile. nih.gov It can be oxidized to aldehydes or carboxylic acids, or converted into a better leaving group to facilitate substitution reactions. nih.gov The presence of both the nitrogen and oxygen atoms allows this group to act as a bidentate ligand, chelating to metal ions. researchgate.net
Overview of Acetonitrile, [(2-hydroxyethyl)amino]- within the Context of Multifunctional Molecules
Acetonitrile, [(2-hydroxyethyl)amino]- is a prime example of a multifunctional molecule, where the interplay between the nitrile and hydroxyethylamino groups dictates its chemical behavior. The presence of both a nucleophilic amine/hydroxyl end and an electrophilic nitrile carbon within the same molecule opens up possibilities for intramolecular reactions to form heterocyclic structures.
As a bifunctional molecule, it can be used as a building block in polymer chemistry or in the synthesis of more complex molecules where the two functional groups can be reacted sequentially. For instance, the amine or hydroxyl group could be protected while the nitrile group is transformed, followed by deprotection and further reaction at the other end of the molecule. organic-chemistry.orgnumberanalytics.com This "orthogonal" protection strategy is a powerful tool in multi-step organic synthesis. organic-chemistry.org
The ability of the hydroxyethylamino moiety to chelate metals, combined with the versatile reactivity of the nitrile group, makes this compound a potential candidate for the synthesis of novel ligands for catalysis or for the development of metal-sequestering agents. researchgate.netnih.gov
Evolution of Research Trends in Acetonitrile, [(2-hydroxyethyl)amino]- Chemistry
While specific research on Acetonitrile, [(2-hydroxyethyl)amino]- is not extensively documented, broader trends in related areas provide insight into its potential research directions. There is a growing interest in the development of "green" and efficient synthetic methods. organic-chemistry.org Research is increasingly focused on catalyst-driven reactions, including those using transition metals and organocatalysts, to achieve high selectivity and yield. mdpi.comacs.org
The application of functionalized nitriles in medicinal chemistry is a significant and expanding field. nih.gov Nitrile-containing compounds are found in a variety of approved drugs, where the nitrile group often acts as a key binding element or a bioisostere for other functional groups. nih.govnih.gov The development of new synthetic methodologies to incorporate cyano groups into complex molecules remains an active area of research. acs.org
Furthermore, the study of multifunctional molecules that can participate in "click chemistry" or be used as bioorthogonal reporters is a major trend. wikipedia.org The dual functionality of Acetonitrile, [(2-hydroxyethyl)amino]- makes it a candidate for derivatization into such molecular tools.
Data Tables
Table 1: Physicochemical Properties of Related Acetonitrile Derivatives
| Property | Aminoacetonitrile (B1212223) chemeo.com | Acetonitrile chinathf.com |
| Molecular Formula | C₂H₄N₂ | CH₃CN |
| Molecular Weight | 56.07 g/mol | 41.05 g/mol |
| Boiling Point | Not available | 81.6 °C |
| Solubility in Water | Soluble | Miscible |
Table 2: Reactivity of Functional Groups
| Functional Group | Key Reactions |
| Nitrile (-C≡N) | Hydrolysis to carboxylic acids/amides, Reduction to amines, Addition of Grignard reagents fiveable.me |
| Amine (-NH-) | Nucleophilic substitution, Basicity, Acylation |
| Hydroxyl (-OH) | Oxidation, Esterification, Etherification, Conversion to leaving groups nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54961-35-2 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)acetonitrile |
InChI |
InChI=1S/C4H8N2O/c5-1-2-6-3-4-7/h6-7H,2-4H2 |
InChI Key |
FKDQPCXDUWTSBX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCC#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Acetonitrile, 2 Hydroxyethyl Amino
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond in the nitrile moiety is highly polarized, rendering the carbon atom electrophilic. libretexts.org This electronic feature is the basis for its susceptibility to nucleophilic attack and its participation in various addition and hydrolysis reactions. libretexts.orgebsco.com
Nucleophilic Additions to the Nitrile Moiety
The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. This reactivity is analogous to that of a carbonyl group. libretexts.org Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds, can add across the triple bond to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation.
Another significant class of nucleophilic additions involves hydride reagents. The reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) is a standard method for synthesizing primary amines. libretexts.org The reaction proceeds through two successive additions of a hydride ion (H⁻). The first addition forms an imine anion, which is then reduced further to a dianion. An aqueous workup subsequently protonates the dianion to yield the primary amine. libretexts.orglibretexts.org
| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent | R-MgX | Imine anion | Ketone |
| Hydride Ion | LiAlH₄ | Imine anion, Dianion | Primary Amine |
This table illustrates common nucleophilic additions to nitrile groups.
Hydrolysis and Alcoholysis Pathways of Acetonitrile-Based Nitriles
Nitriles can be hydrolyzed to either amides or carboxylic acids, depending on the reaction conditions. ebsco.comlibretexts.org This transformation underscores their role as "disguised" carboxylic acids. ebsco.com
Acid-Catalyzed Hydrolysis : In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile like water can then attack the carbon, leading to the formation of an amide intermediate after rearrangement. ebsco.comlibretexts.org If the reaction is allowed to proceed with heating, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. ebsco.com
Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an amide. Similar to the acidic pathway, prolonged heating in a basic solution will hydrolyze the amide to a carboxylate salt and ammonia. ebsco.com
The hydrolysis of aminoacetonitriles is a particularly important pathway, as it represents a key step in certain prebiotic synthesis models for amino acids like glycine. wikipedia.orgresearchgate.net The hydrolysis of Acetonitrile (B52724), [(2-hydroxyethyl)amino]- would be expected to proceed through an N-(2-hydroxyethyl)glycinamide intermediate to ultimately yield N-(2-hydroxyethyl)glycine.
Alcoholysis, the reaction with an alcohol, can also occur, typically under acidic conditions. This reaction is mechanistically similar to hydrolysis and leads to the formation of esters. ntnu.no
Cyclization Reactions Involving the Nitrile Group
The bifunctional nature of Acetonitrile, [(2-hydroxyethyl)amino]- makes it a prime candidate for intramolecular cyclization reactions. The presence of nucleophilic amine and hydroxyl groups in the same molecule allows for the formation of various nitrogen-containing heterocycles. For instance, the intramolecular addition of the amine nitrogen to the electrophilic nitrile carbon could lead to the formation of a five- or six-membered ring, depending on the reaction conditions and catalysts used.
Research on related aminoacetonitrile (B1212223) derivatives has shown their utility in synthesizing heterocyclic structures. For example, substituted aminoacetonitriles can react with α-chloro oximes to form intermediates that are then cyclized to produce substituted 2-aminopyrazines. google.com While this is an intermolecular example, it highlights the potential of the aminoacetonitrile scaffold in heterocycle synthesis. It is plausible that under specific conditions, the hydroxyl or amino group of Acetonitrile, [(2-hydroxyethyl)amino]- could initiate an intramolecular cyclization, potentially forming substituted piperazinone or morpholinone structures. Furthermore, acetonitrile itself can undergo [2+2] cyclization reactions with alkynes when activated, forming cyclobutene (B1205218) derivatives, which indicates the versatility of the nitrile group in forming cyclic systems. mdpi.com
Reactivity of the Hydroxyethylamino Functional Group
The (2-hydroxyethyl)amino group possesses two reactive centers: the secondary amine and the primary hydroxyl group. Both can participate in a wide array of chemical transformations.
Amine-Based Reactions and Transformations
The secondary amine in Acetonitrile, [(2-hydroxyethyl)amino]- is nucleophilic and can undergo reactions typical of aliphatic amines. researchgate.net These include:
N-Alkylation and N-Arylation : The amine can react with alkyl halides or other electrophilic carbon species to form tertiary amines.
N-Acylation : Reaction with acyl chlorides or anhydrides will form an amide. N-acetylation is a common transformation used to protect amines or to build more complex molecular architectures. mdpi.com
Condensation Reactions : The amine can condense with aldehydes and ketones to form imines or enamines, although these reactions are more typical for primary amines. It can also participate in Mannich-type reactions. researchgate.net
Reaction as a Base : The lone pair of electrons on the nitrogen atom allows it to act as a base, reacting with acids to form ammonium salts. google.com
A notable application of related compounds involves the reaction of aminoacetonitriles with α-halo oximes in the presence of a base, which serves as a key step in the synthesis of complex heterocyclic molecules. google.com
| Reaction Type | Electrophile | Functional Group Formed |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| Salt Formation | Acid (H-A) | Ammonium Salt |
This table summarizes key reactions of the secondary amine functionality.
Role of the Hydroxyl Group in Intramolecular Catalysis and Reactivity Enhancement
The -OH group can act as an internal proton source or sink, facilitating reactions that require proton transfer. For example, in the hydrolysis of the nitrile group, the hydroxyl group could participate in the protonation steps of the mechanism, potentially lowering the activation energy compared to a similar intermolecular process.
Furthermore, the hydroxyl group can engage in intramolecular hydrogen bonding with the nitrogen of the nitrile or the amine. This interaction can have several effects:
Conformational Constraint : It can lock the molecule into a specific conformation, pre-organizing it for a cyclization reaction.
Activation : Hydrogen bonding to the nitrile nitrogen can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Stabilization : It can stabilize intermediates or transition states, thereby accelerating reaction rates. For instance, during a cyclization reaction, the hydroxyl group could stabilize a charged intermediate through hydrogen bonding.
The hydroxyl group can also act as a nucleophile itself, for example, by attacking the nitrile carbon in an intramolecular fashion to form a cyclic iminoether, which could be an intermediate in the formation of a lactone-like heterocyclic system. The reactivity of the hydroxyl group is similar to that in other alcohols, allowing for transformations like esterification or conversion to an alkyl halide, which would create new pathways for subsequent reactions. chemguide.co.uk
Reaction Mechanisms of Acetonitrile, [(2-hydroxyethyl)amino]- in Complex Chemical Environments
Acetonitrile, [(2-hydroxyethyl)amino]-, also known as N-(2-hydroxyethyl)aminoacetonitrile, possesses a unique bifunctional structure with a nucleophilic amino group, a hydroxyl group capable of hydrogen bonding and acting as a nucleophile, and an electrophilic nitrile group. This combination of functional groups dictates its reactivity in complex chemical environments, leading to a variety of reaction mechanisms, including those involving radical intermediates, metal-mediated transformations, and expressions of its inherent electrophilic and nucleophilic character.
Radical Intermediates in Transformations of Acetonitrile Derivatives
While specific studies on radical-mediated reactions of Acetonitrile, [(2-hydroxyethyl)amino]- are not extensively documented in publicly available literature, the principles of radical chemistry allow for postulation of its behavior. Radical reactions are crucial in many chemical and biological processes and often involve highly reactive intermediates. nih.gov
The presence of C-H bonds adjacent to the amino and hydroxyl groups in Acetonitrile, [(2-hydroxyethyl)amino]- makes it susceptible to hydrogen abstraction by radical initiators, forming a carbon-centered radical. Similarly, the nitrogen atom of the secondary amine could potentially be involved in radical reactions. These radical intermediates can then participate in a variety of transformations, such as addition to unsaturated systems or fragmentation reactions.
For instance, in environments containing oxidizing agents or under photochemical conditions, the formation of radical species could be initiated. The subsequent reactions would be influenced by the stability of the formed radical and the surrounding chemical matrix. The general principles of radical reactivity suggest that the presence of heteroatoms like nitrogen and oxygen can influence the stability and reaction pathways of these intermediates. nih.gov
Metal-Chelated and Metal-Mediated Transformations of Amino Groups
The [(2-hydroxyethyl)amino] moiety in Acetonitrile, [(2-hydroxyethyl)amino]- provides an excellent scaffold for metal chelation. The nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming a stable five-membered ring with a variety of metal ions. This chelation can significantly alter the reactivity of the molecule.
The formation of a metal complex can:
Activate the amino group: Coordination to a metal center can decrease the electron density on the nitrogen atom, making the N-H protons more acidic and facilitating deprotonation.
Promote specific reactions: The geometry imposed by chelation can direct the course of a reaction, leading to high stereoselectivity or regioselectivity.
Catalyze transformations: The metal center can act as a Lewis acid, activating other parts of the molecule or other reactants in the system.
Studies on analogous 2-amino-2-deoxy-aldohexoses have demonstrated that the amino and hydroxyl groups readily participate in metal binding, forming stable chelate complexes with transition metals like palladium(II). rsc.org By analogy, Acetonitrile, [(2-hydroxyethyl)amino]- is expected to exhibit similar chelating behavior. The interaction with metal ions can mediate a range of transformations at the amino group, including oxidation, substitution, and condensation reactions.
Table 1: Potential Metal-Chelated Species of Acetonitrile, [(2-hydroxyethyl)amino]-
| Metal Ion (M) | Potential Coordination Sites | Potential Effect on Reactivity |
| Cu(II) | N of amine, O of hydroxyl | Catalysis of oxidation reactions |
| Ni(II) | N of amine, O of hydroxyl | Template for condensation reactions |
| Pd(II) | N of amine, O of hydroxyl | Activation for nucleophilic attack |
| Fe(III) | N of amine, O of hydroxyl | Redox cycling and radical formation |
This table is illustrative and based on general principles of coordination chemistry.
Electrophilic and Nucleophilic Character of Acetonitrile, [(2-hydroxyethyl)amino]-
The reactivity of Acetonitrile, [(2-hydroxyethyl)amino]- is characterized by a duality of electrophilic and nucleophilic properties, a feature common to aminoacetonitrile derivatives. wikipedia.org
Nucleophilic Character:
The primary nucleophilic center is the lone pair of electrons on the secondary nitrogen atom. This makes the amino group reactive towards a wide range of electrophiles. libretexts.orgmasterorganicchemistry.com It can participate in nucleophilic substitution and addition reactions. The oxygen atom of the hydroxyl group also possesses lone pairs and can act as a nucleophile, although it is generally less nucleophilic than the nitrogen atom.
Common Nucleophilic Reactions:
Alkylation: Reaction with alkyl halides at the nitrogen atom.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds. nih.gov
Reaction with Carbonyls: Formation of imines or carbinolamines with aldehydes and ketones.
Electrophilic Character:
The carbon atom of the nitrile group (-C≡N) is electrophilic. wikipedia.org This is due to the strong electron-withdrawing nature of the nitrogen atom in the nitrile functionality. This electrophilic center is susceptible to attack by nucleophiles.
Common Electrophilic Reactions of the Nitrile Group:
Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid (glycine, N-(2-hydroxyethyl)-) or an amide (N-(2-hydroxyethyl)-2-aminoacetamide). fiveable.me
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Addition of Grignard Reagents: Reaction with organometallic reagents to form ketones after hydrolysis.
Advanced Spectroscopic Characterization of Acetonitrile, 2 Hydroxyethyl Amino
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of Acetonitrile (B52724), [(2-hydroxyethyl)amino]- would display characteristic absorption bands for the O-H, N-H, C-H, and C≡N functional groups.
Table 3: Characteristic FT-IR Absorption Bands for Acetonitrile, [(2-hydroxyethyl)amino]-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-) | Moderate |
| 2960 - 2850 | C-H Stretch | Alkane (-CH₂-) | Strong |
| 2260 - 2240 | C≡N Stretch | Nitrile (-CN) | Moderate to Sharp |
| 1480 - 1440 | C-H Bend | Alkane (-CH₂-) | Moderate |
| 1150 - 1050 | C-O Stretch | Alcohol (-C-O) | Strong |
Raman spectroscopy serves as a complementary technique to FT-IR. While polar groups like O-H and C=O give strong signals in IR, non-polar, more symmetric bonds often produce strong signals in Raman spectra. For Acetonitrile, [(2-hydroxyethyl)amino]-, the nitrile (C≡N) stretching vibration, typically found around 2250 cm⁻¹, is expected to be a particularly strong and sharp band in the Raman spectrum due to the significant change in polarizability during the vibration. The C-H stretching and bending vibrations would also be observable, providing a comprehensive vibrational profile when combined with FT-IR data.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Luminescent Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The structure of Acetonitrile, [(2-hydroxyethyl)amino]- (C₄H₈N₂O) contains a secondary amine, a hydroxyl group, and a nitrile group. The principal chromophores—the parts of the molecule that absorb light—are the non-bonding electrons of the nitrogen and oxygen atoms and the carbon-nitrogen triple bond (C≡N).
These functional groups primarily undergo high-energy σ → σ* and n → σ* electronic transitions, which typically occur in the far-UV region (below 200 nm). The nitrile group also possesses a weak n → π* transition, but this too falls in the vacuum UV range. Consequently, when analyzed in a standard UV-Vis spectrophotometer (typically operating from 200-800 nm), Acetonitrile, [(2-hydroxyethyl)amino]- is not expected to exhibit significant absorbance peaks. Its UV spectrum would likely show only the beginning of an absorbance slope at the lower wavelength limit of the instrument.
Fluorescence spectroscopy is used to study the luminescent properties of a molecule, where it emits light after absorbing it. This phenomenon generally requires the presence of a fluorophore, which is typically a rigid, planar, and highly conjugated system, often involving aromatic rings. The aliphatic structure of Acetonitrile, [(2-hydroxyethyl)amino]- lacks such a fluorophore. Therefore, the compound is not expected to display any native fluorescence under standard measurement conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. The calculated monoisotopic mass of Acetonitrile, [(2-hydroxyethyl)amino]- is 100.0637 Da.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separating compounds with mass spectrometry for their detection and identification. The viability of analyzing Acetonitrile, [(2-hydroxyethyl)amino]- by GC-MS depends on its volatility and thermal stability. As a polar molecule containing both hydroxyl and secondary amine groups, it may exhibit poor peak shape and potential thermal degradation in the GC inlet. Derivatization, such as silylating the active hydrogen on the hydroxyl and amine groups, could be employed to increase volatility and thermal stability, leading to improved chromatographic performance. The resulting mass spectrum would provide the molecular ion of the derivatized compound and a characteristic fragmentation pattern.
Tandem Mass Spectrometry (MS-MS)
Tandem mass spectrometry (MS-MS) is invaluable for unambiguous structural confirmation. In this technique, a precursor ion is selected and fragmented to produce a spectrum of product ions. For Acetonitrile, [(2-hydroxyethyl)amino]-, analysis would typically proceed by generating the protonated molecular ion, [M+H]⁺, with a theoretical m/z of 101.0715, using a soft ionization technique like electrospray ionization (ESI).
Collision-induced dissociation (CID) of this precursor ion would be expected to yield several structurally informative fragment ions. The predicted fragmentation pathway is based on the cleavage of the most labile bonds.
Table 1: Theoretical MS-MS Fragmentation of [Acetonitrile, [(2-hydroxyethyl)amino]- + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 101.0715 | 83.0609 | H₂O (18.0106) | Ion from dehydration of the hydroxyethyl (B10761427) group |
| 101.0715 | 61.0551 | C₂H₄O (40.0164) | Protonated ethanolamine (B43304) fragment |
| 101.0715 | 57.0453 | C₂H₄O (44.0262) | Protonated aminoacetonitrile (B1212223) fragment (from ethene oxide loss) |
This fragmentation pattern allows for the detailed confirmation of the compound's connectivity and functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Given its polarity, liquid chromatography-mass spectrometry (LC-MS) is arguably the most suitable technique for the analysis of Acetonitrile, [(2-hydroxyethyl)amino]-. sigmaaldrich.commerckmillipore.com Hydrophilic interaction liquid chromatography (HILIC) would be an effective separation mode, as it is designed for polar analytes. nih.gov Alternatively, reversed-phase LC could be used with a polar-embedded or polar-endcapped column.
Coupling the LC system to a mass spectrometer with an ESI source would allow for sensitive detection. nih.gov In positive ion mode, the dominant ion would be the protonated molecule [M+H]⁺ at m/z 101.0715. LC-MS enables both the quantification of the compound in complex mixtures and its structural confirmation, especially when paired with tandem mass spectrometry (LC-MS/MS). researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This analysis requires that Acetonitrile, [(2-hydroxyethyl)amino]- be synthesized and purified in a stable, crystalline form suitable for diffraction experiments.
To date, no crystal structure for this compound has been deposited in crystallographic databases. However, if a suitable crystal were obtained, XRD analysis would provide precise data on:
Table 2: Data Obtainable from Single-Crystal X-ray Diffraction
| Data Type | Description |
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | The angles between adjacent chemical bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Identification of hydrogen bonds (involving the -OH and -NH- groups) and van der Waals forces that stabilize the crystal packing. |
This information would offer an unambiguous confirmation of the molecular structure and its preferred conformation in the solid state.
Computational Chemistry and Theoretical Modeling of Acetonitrile, 2 Hydroxyethyl Amino
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. researchgate.net This method is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. For Acetonitrile (B52724), [(2-hydroxyethyl)amino]-, DFT calculations would predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule.
Furthermore, DFT is instrumental in elucidating the electronic structure. Key properties that can be calculated include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller gap often suggests higher reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the bonding and electronic structure. NBO analysis can quantify the charge distribution on each atom and describe the delocalization of electron density arising from orbital interactions, such as hyperconjugation.
A theoretical study on related compounds, N-nitrosulfonamides in acetonitrile, demonstrated the use of various DFT methods (like B3LYP, B3P86, and M06-2X) to assess bond dissociation energies. nih.gov Such studies highlight how different functionals can be benchmarked against experimental data to find the most reliable method for a particular class of molecules. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the properties of molecules in their electronically excited states. youtube.comnih.gov This is particularly relevant for understanding a molecule's response to light, such as its absorption and emission characteristics. For Acetonitrile, [(2-hydroxyethyl)amino]-, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.
The results of TD-DFT calculations typically include the excitation energies (which can be related to the wavelength of maximum absorption, λ_max_), and the oscillator strengths, which indicate the intensity of the absorption bands. nih.gov By analyzing the molecular orbitals involved in these electronic transitions, one can characterize the nature of the excited states, for example, as n → π* or π → π* transitions. This information is valuable for understanding the photochemistry of the molecule.
TD-DFT has become a popular tool due to its favorable balance of computational cost and accuracy for many organic molecules. It allows for the simulation of spectra and can account for environmental effects, such as the presence of a solvent, through various solvation models. youtube.com The interpretation of TD-DFT results can also provide insights into properties like charge-transfer distances upon excitation. youtube.com
Ab Initio Calculations for Quantum Chemical Descriptors
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) can provide valuable data. These methods can be used to calculate a variety of quantum chemical descriptors that are useful in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
For Acetonitrile, [(2-hydroxyethyl)amino]-, ab initio calculations could be used to determine a range of descriptors, including:
Polarizability: The ability of the electron cloud to be distorted by an external electric field.
Ionization potential: The energy required to remove an electron from the molecule.
Electron affinity: The energy released when an electron is added to the molecule.
These descriptors can be correlated with various physical, chemical, and biological properties. For example, a study on a series of azoles utilized ab initio calculations at the HF/6-311++G level to select descriptors for predicting molecular lipophilicity. A large-scale computational study on organic radicals utilized the M06-2X functional, which is a hybrid DFT method with a high degree of ab initio character, to calculate geometries, energies, and spin densities for over 200,000 species.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment.
For Acetonitrile, [(2-hydroxyethyl)amino]-, MD simulations could be employed to study its behavior in the liquid phase or in solution. For instance, simulations could reveal how the molecule interacts with solvent molecules, such as water or acetonitrile. This would involve analyzing the radial distribution functions to understand the solvation shell structure and calculating the average number and lifetime of hydrogen bonds between the solute and solvent.
MD simulations are particularly powerful for studying intermolecular interactions in condensed phases. For example, simulations of acetonitrile-water mixtures have been used to understand the microscopic structure and dynamics of these solutions. Studies on the adsorption of amino acids at the acetonitrile-water-silica interface have used MD simulations to investigate the binding affinity and transport mechanisms, highlighting the role of different functional groups in these processes. Such simulations for Acetonitrile, [(2-hydroxyethyl)amino]- would shed light on its partitioning behavior and interactions at interfaces.
Conformational Analysis and Energetics
Most flexible molecules, including Acetonitrile, [(2-hydroxyethyl)amino]-, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies and the energy barriers for interconversion between them.
Computational methods, particularly DFT and ab initio calculations, are well-suited for performing conformational analysis. The process typically involves a systematic or stochastic search of the potential energy surface of the molecule to locate the energy minima, which correspond to stable conformers. For each stable conformer, the geometry is optimized, and the relative energy is calculated.
A study on N-methyl-2-aminoethanol, a structurally related amino alcohol, combined experimental spectroscopy with quantum chemical calculations to explore its conformational space. The study found that the most stable conformers were stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. A similar analysis for Acetonitrile, [(2-hydroxyethyl)amino]- would likely reveal the presence of stable conformers stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the amino group or the nitrile group. The relative energies of these conformers would determine their population at a given temperature.
Theoretical Investigations into Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the reaction intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to provide an estimate of the reaction rate.
For Acetonitrile, [(2-hydroxyethyl)amino]-, theoretical methods could be used to study various potential reactions, such as its hydrolysis, oxidation, or reactions with other molecules. For example, the mechanism of aminolysis of related compounds in acetonitrile has been studied, revealing stepwise pathways. A computational study of a reaction involving Acetonitrile, [(2-hydroxyethyl)amino]- would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding activation barriers. This would allow for a detailed understanding of the reaction pathway and the factors that influence its rate and selectivity.
Computational Approaches to Spectroscopic Data Prediction and Interpretation
In addition to the prediction of UV-Vis spectra with TD-DFT, computational methods can be used to predict and interpret other types of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The calculation of vibrational frequencies using DFT is a standard procedure that allows for the prediction of the IR spectrum of a molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. For example, a study on an azo dye used DFT calculations to evaluate its FT-IR spectrum. researchgate.net
The chemical shifts in NMR spectroscopy can also be calculated using quantum chemical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable for the structural elucidation of new compounds and for confirming the structure of Acetonitrile, [(2-hydroxyethyl)amino]-.
Analytical Chemistry Methodologies for Acetonitrile, 2 Hydroxyethyl Amino Research
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of polar molecules like Acetonitrile (B52724), [(2-hydroxyethyl)amino]-. The polarity imparted by the hydroxyl and amino groups, combined with the nitrile functionality, necessitates specific HPLC approaches for effective analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique, though it can present challenges for highly polar analytes that have limited retention on nonpolar stationary phases like C18. waters.com For compounds such as Acetonitrile, [(2-hydroxyethyl)amino]-, which contains polar functional groups, achieving adequate retention and separation from other polar sample components requires careful method development. waters.comnih.gov
The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier, most commonly acetonitrile or methanol (B129727). organic-chemistry.org The choice of organic solvent and its proportion in the mobile phase significantly influences the retention and selectivity of the separation. organic-chemistry.org For polar compounds, a lower percentage of the organic modifier is generally used to increase retention time. The pH of the aqueous phase is another critical parameter, as it can alter the ionization state of the amino group in Acetonitrile, [(2-hydroxyethyl)amino]-, thereby affecting its polarity and interaction with the stationary phase.
In the analysis of underivatized amino acids, which share functional group similarities with the target compound, gradient elution starting with a high aqueous content is often employed to retain and separate these polar molecules. nih.gov For instance, a method for separating ten underivatized amino acids utilized a gradient starting with 100% phosphate (B84403) buffer (pH 7.4) on a C18 column, followed by a gradual increase in acetonitrile concentration. nih.gov This approach allows for the retention of very polar compounds at the beginning of the run and the subsequent elution of less polar compounds as the organic content of the mobile phase increases.
Table 1: Representative RP-HPLC Conditions for Polar Amine Analysis This table is a representative example based on published methods for similar compounds and does not represent data for Acetonitrile, [(2-hydroxyethyl)amino]- itself.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 5 µm, 150 mm x 4.6 mm | nih.gov |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.4 | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | 0-10 min: 100% A; 10-25 min: linear gradient to 50% B | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 225 nm | nih.gov |
| Temperature | Ambient | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative to RP-HPLC for the separation of highly polar compounds. waters.comlci-koeln.dethermofisher.com This technique utilizes a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. lci-koeln.dethermofisher.comchromatographyonline.com In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. thermofisher.com More polar analytes are more strongly retained. chromatographyonline.com
HILIC is particularly well-suited for Acetonitrile, [(2-hydroxyethyl)amino]- due to its hydrophilic nature. This technique often provides better retention and selectivity for polar compounds compared to RP-HPLC, where they might elute in the void volume. thermofisher.comchromatographyonline.com The elution order in HILIC is generally the opposite of that in RP-HPLC. thermofisher.com The high organic content of the mobile phase in HILIC also offers the advantage of enhanced sensitivity when coupled with mass spectrometry, as it promotes more efficient desolvation and ionization in the MS source. chromatographyonline.com
For the analysis of amino acids, a polymer-based amino HILIC column has been shown to be effective. chromatographyonline.com A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous component allows for the successful separation of a complex mixture of amino acids. chromatographyonline.com Similar strategies would be applicable to the analysis of Acetonitrile, [(2-hydroxyethyl)amino]-.
Table 2: Example HILIC Method for Separation of Polar Compounds This table is a representative example based on published methods for similar compounds and does not represent data for Acetonitrile, [(2-hydroxyethyl)amino]- itself.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Polymer-based Amino HILIC, 4 µm, 150 mm x 2.0 mm | chromatographyonline.com |
| Mobile Phase A | 100 mM Ammonium (B1175870) Formate | chromatographyonline.com |
| Mobile Phase B | Acetonitrile | chromatographyonline.com |
| Gradient | 0-10 min: 75% B; 10-11 min: to 50% B; 11-35 min: 50% B | chromatographyonline.com |
| Flow Rate | 0.2 mL/min | chromatographyonline.com |
| Detection | ESI-MS | chromatographyonline.com |
| Temperature | 30 °C | chromatographyonline.com |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.govacs.org The principles of separation in UPLC are the same as in HPLC (e.g., reversed-phase, HILIC), but the smaller particle size leads to much higher efficiency. acs.org
UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the analysis of complex biological and chemical samples. elsevierpure.comnih.gov For a compound like Acetonitrile, [(2-hydroxyethyl)amino]-, a UPLC-MS/MS method would offer high sensitivity and selectivity, allowing for its detection and quantification even at trace levels. The rapid analysis times offered by UPLC are also advantageous for high-throughput screening applications.
A UPLC-MS/MS method has been successfully developed for the pharmacokinetic study of a conjugate containing a hydroxyethyl (B10761427) group, demonstrating the applicability of this technique for related structures. nih.gov The method employed a C18 column with a fast gradient of acetonitrile and water containing formic acid, coupled with positive ion electrospray ionization and multiple reaction monitoring (MRM) for detection. nih.gov
Advanced Mass Spectrometry Techniques for Trace Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a separation technique like HPLC or UPLC, it provides a powerful analytical platform.
An example of a mass spectrum obtained through electron ionization for a structurally related compound, N-(2-Hydroxyethyl)-2-pyrrolidone, is available in the NIST WebBook, which can provide an indication of potential fragmentation patterns. nist.gov
Electrochemical Detection Methods for Functionalized Nitriles
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. The presence of the secondary amine in Acetonitrile, [(2-hydroxyethyl)amino]- makes it a candidate for electrochemical oxidation.
The electrochemical oxidation of amines to nitriles is a well-studied area, providing a basis for developing detection methods. nih.govnih.gov These reactions typically occur at an electrode surface, and the current generated is proportional to the concentration of the analyte. nih.gov The oxidation potential is characteristic of the specific amine and the electrode material used. nih.gov
Recent research has focused on the development of chemically modified electrodes to enhance the sensitivity and selectivity of detection. For instance, nitrogen-doped carbon-supported NiO nanoparticles have been shown to be effective catalysts for the electrochemical oxidation of amines to nitriles. nih.gov Such catalytic systems lower the overpotential required for the oxidation, leading to a more sensitive and selective analytical method. nih.gov
Cyclic voltammetry (CV) is a common technique used to study the electrochemical behavior of compounds. nih.gov A CV experiment for Acetonitrile, [(2-hydroxyethyl)amino]- would reveal its oxidation potential and provide information on the reaction mechanism at the electrode surface. By optimizing parameters such as the electrode material, pH, and scan rate, a sensitive voltammetric method for its quantification could be developed.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Acetonitrile, [(2-hydroxyethyl)amino]- |
| N-(2-Hydroxyethyl)-2-pyrrolidone |
Development of Derivatization Methods for Enhanced Detection Sensitivity
The inherent structure of "Acetonitrile, [(2-hydroxyethyl)amino]-", containing a secondary amine and a hydroxyl group, often necessitates chemical modification prior to analysis to improve its chromatographic behavior and detector response. Derivatization can increase volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection by high-performance liquid chromatography (HPLC).
Several derivatization reagents are available that can react with the secondary amine and/or hydroxyl group of the target analyte. The choice of reagent depends on the analytical technique to be employed and the desired sensitivity.
For High-Performance Liquid Chromatography (HPLC) Analysis:
Derivatization for HPLC analysis typically involves the introduction of a moiety that strongly absorbs ultraviolet (UV) light or fluoresces, thereby significantly lowering the limit of detection.
Dansylation: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the secondary amine of "Acetonitrile, [(2-hydroxyethyl)amino]-" under alkaline conditions to form a highly fluorescent derivative. nih.gov This allows for sensitive detection using a fluorescence detector (FLD). The reaction is robust and has been widely applied to the analysis of various amines. nih.gov
FMOC-Cl Derivatization: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is another effective reagent that reacts with secondary amines to produce stable, fluorescent derivatives. thermofisher.com This pre-column derivatization technique is known for its rapid reaction kinetics under mild conditions. thermofisher.com
Naphthalenesulfonyl Chloride Derivatization: Reagents like 2-naphthalenesulfonyl chloride (NSCl) can be used to derivatize the secondary amine, introducing a naphthalene (B1677914) group that enhances UV detection. nih.gov This method has proven effective for the analysis of compounds containing secondary amine functionalities. nih.gov
NBD-Cl Derivatization: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a reagent that reacts with secondary amines to form fluorescent derivatives, enabling sensitive detection by HPLC-FLD. mdpi.com
For Gas Chromatography (GC) Analysis:
For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte by blocking the polar functional groups.
Silylation: Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can react with both the hydroxyl and secondary amine groups of "Acetonitrile, [(2-hydroxyethyl)amino]-". This process replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, making the molecule more volatile and suitable for GC analysis. sigmaaldrich.com MTBSTFA derivatives are known to be more stable against hydrolysis compared to TMS derivatives. sigmaaldrich.com
Acylation: Acylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), can be used to derivatize the amine and hydroxyl groups. The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry (MS). nih.gov
The selection of the appropriate derivatization method is critical and should be optimized based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Table 1: Potential Derivatization Reagents for Acetonitrile, [(2-hydroxyethyl)amino]-
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Advantages |
| Dansyl Chloride | Secondary Amine | HPLC-FLD | Forms highly fluorescent derivatives, well-established method. nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | HPLC-FLD | Rapid reaction, stable derivatives. thermofisher.com |
| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amine | HPLC-UV | Enhances UV detectability. nih.gov |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | HPLC-FLD | Forms fluorescent derivatives for sensitive detection. mdpi.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine, Hydroxyl | GC-MS/FID | Increases volatility for GC analysis. sigmaaldrich.com |
| Pentafluoropropionic anhydride (PFPA) | Secondary Amine, Hydroxyl | GC-ECD/MS | Creates volatile and highly detectable fluorinated derivatives. nih.gov |
Chemiluminescence Assays for Targeted Analytes
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Assays based on this principle offer exceptional sensitivity and are well-suited for the trace analysis of specific analytes. shimadzu.com A chemiluminescence assay for "Acetonitrile, [(2-hydroxyethyl)amino]-" could be developed based on its ability to either directly participate in a light-producing reaction or to influence a CL system.
Luminol-Based Chemiluminescence:
A common CL system involves the oxidation of luminol (B1675438) in the presence of a catalyst and an oxidizing agent, typically hydrogen peroxide (H₂O₂). The presence of certain analytes can enhance or inhibit this reaction, providing a basis for their quantification.
A potential assay for "Acetonitrile, [(2-hydroxyethyl)amino]-" could be designed based on its interaction with a luminol-H₂O₂ system. For instance, the secondary amine functionality could potentially be nitrosated to form an N-nitrosamine derivative. researchgate.net This derivative could then be quantified. N-nitrosamines can be detected via a CL method where they are photolytically cleaved to generate nitric oxide, which then reacts with ozone to produce light.
Alternatively, the analyte could be coupled to an enzyme, such as horseradish peroxidase (HRP), which can then catalyze the oxidation of luminol, generating a light signal proportional to the analyte concentration. axispharm.comcreative-diagnostics.com
Peroxyoxalate Chemiluminescence:
Another versatile CL system is based on the reaction of an aryl oxalate (B1200264) ester with hydrogen peroxide in the presence of a fluorophore. The analyte of interest can be derivatized with a suitable fluorophore, and its subsequent reaction within the peroxyoxalate system would lead to light emission.
For "Acetonitrile, [(2-hydroxyethyl)amino]-", this would involve a two-step process:
Derivatization: The secondary amine group of the analyte is labeled with a fluorescent tag (fluorophore).
Detection: The derivatized analyte is introduced into the peroxyoxalate CL system, where the excited intermediate from the oxalate-H₂O₂ reaction transfers energy to the fluorophore tag, resulting in light emission. The intensity of the emitted light would be directly proportional to the concentration of the derivatized analyte.
The development of a chemiluminescence assay for "Acetonitrile, [(2-hydroxyethyl)amino]-" would require careful optimization of reaction conditions, including pH, reagent concentrations, and potential interferences from the sample matrix.
Table 2: Hypothetical Luminol-Based Chemiluminescence Assay for Acetonitrile, [(2-hydroxyethyl)amino]-
| Step | Description | Reagents | Expected Outcome |
| 1. Nitrosation (Optional Derivatization) | Conversion of the secondary amine to an N-nitrosamine derivative. | Sodium nitrite, Acidic conditions | Formation of N-nitroso-[(2-hydroxyethyl)amino]acetonitrile. researchgate.net |
| 2. CL Reaction | The nitrosated derivative is photolytically cleaved to produce nitric oxide, which reacts with ozone. | Ozone | Emission of light, quantifiable with a luminometer. |
| Alternative Enzyme-Linked Method | |||
| 1. Conjugation | Covalent linking of "Acetonitrile, [(2-hydroxyethyl)amino]-" to an enzyme like Horseradish Peroxidase (HRP). | Carbodiimide chemistry or other cross-linking agents | Formation of an Acetonitrile, [(2-hydroxyethyl)amino]--HRP conjugate. |
| 2. CL Detection | The conjugate is mixed with luminol and hydrogen peroxide. | Luminol, Hydrogen Peroxide | HRP catalyzes the oxidation of luminol, producing a light signal proportional to the analyte concentration. axispharm.comcreative-diagnostics.com |
Applications in Organic Synthesis and Materials Science Research
Applications in Polymer Science and Engineering
The presence of a polymerizable or functionalizable group is key for a molecule to be used in polymer science. The hydroxyl group in [(2-hydroxyethyl)amino]acetonitrile offers a potential site for polymerization.
The hydroxyl group of [(2-hydroxyethyl)amino]acetonitrile could potentially act as an initiator for ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to polyester (B1180765) chains with a terminal aminoacetonitrile (B1212223) group. This functional end-group could then be used for further modifications. N-Hydroxyethyl acrylamide (B121943), a structurally related monomer, has been used as a functional initiator for enzymatic ring-opening polymerization. nih.gov
Alternatively, the secondary amine could be reacted with a molecule containing two or more reactive groups, such as a diisocyanate or a diacyl chloride, to form polyurethanes or polyamides, respectively. However, the reactivity of the nitrile group under these polymerization conditions would need to be considered.
Table 2: Potential Polymerization Strategies Involving [(2-hydroxyethyl)amino]acetonitrile
| Polymerization Type | Role of [(2-hydroxyethyl)amino]acetonitrile | Resulting Polymer Type |
|---|---|---|
| Ring-Opening Polymerization | Initiator | Polyesters with terminal aminoacetonitrile group |
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. researchgate.netnih.govyoutube.com The amino group in the hydroxyethylamino moiety of the target compound could impart pH-responsiveness to a polymer. At low pH, the amine would be protonated, leading to changes in polymer solubility or conformation.
Polymers containing hydroxyethyl (B10761427) groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are well-known biomaterials. nih.gov The incorporation of amino groups into such polymers can render them pH-responsive. For instance, copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) and dimethylaminoethyl methacrylate (DMAEMA) have been shown to exhibit pH-responsive swelling behavior. nih.gov
If [(2-hydroxyethyl)amino]acetonitrile were incorporated into a polymer backbone, the resulting material could theoretically exhibit pH-sensitivity due to the tertiary amine. The nitrile group could also be a site for post-polymerization modification to introduce other functionalities. The development of such polymers would require careful synthesis and characterization to understand their response to various stimuli.
Post-Modification of Polymeric Structures Derived from Acetonitrile (B52724)
While direct polymerization of Acetonitrile, [(2-hydroxyethyl)amino]- and subsequent modification is a specialized area of research, the functional groups inherent in the molecule—a secondary amine, a hydroxyl group, and a nitrile group—present a versatile platform for post-polymerization modification (PPM). PPM is a powerful strategy for synthesizing functional polymers by first creating a scaffold polymer and then introducing specific functionalities, which allows for the incorporation of groups that might not be compatible with the initial polymerization conditions. nih.govnih.govresearchgate.net
A hypothetical polymeric structure derived from Acetonitrile, [(2-hydroxyethyl)amino]- could be synthesized by first converting the parent molecule into a polymerizable monomer. For instance, the hydroxyl group could be esterified with acryloyl chloride or methacryloyl chloride to yield an acrylamide or methacrylate monomer, respectively. This monomer could then be polymerized or co-polymerized using controlled radical polymerization techniques. The resulting polymer would feature pendant side chains containing the [(2-hydroxyethyl)amino]acetonitrile moiety.
The post-modification potential of such a polymer would be significant, owing to the three reactive sites on each side chain:
Hydroxyl Group: The primary hydroxyl group, if not used for polymerization, can undergo esterification or etherification reactions to attach a wide range of molecules, including drugs, imaging agents, or other polymers.
Secondary Amine: The secondary amine provides a site for N-alkylation or N-acylation, enabling the introduction of further functional groups or cross-linking agents.
Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into various other groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations dramatically alter the chemical and physical properties of the polymer, such as its charge, hydrophilicity, and chelating ability.
This approach is analogous to the well-established post-polymerization modification of polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), where pendant functional groups are used to attach bioactive molecules or tune material properties. nih.gov For example, research on PVDMA demonstrates its efficient modification with various small molecule drugs through reactions with its reactive azlactone ring. nih.gov Similarly, polymers containing hydroxyl groups are often modified via esterification to attach different functional groups to the polymer backbone.
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The structure of Acetonitrile, [(2-hydroxyethyl)amino]-, containing a secondary amine nitrogen, a hydroxyl oxygen, and a nitrile group, makes it an effective ligand for coordinating with metal ions. The nitrogen and oxygen atoms can act as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal center. This chelating ability is a common feature in ligands containing both amine and alcohol functionalities, such as 2-(hydroxymethyl)pyridine and 2-(hydroxyethyl)pyridine, which are known to form stable complexes with various transition metals. nih.gov
Research on the closely related ligand, 2-[bis(2-hydroxyethyl)amino]acetonitrile (CN-dea), which possesses two hydroxyethyl groups, provides direct insight into the coordination behavior. This ligand has been used to synthesize two polymorphic copper(II) complexes. The synthesis involved the reaction of copper(II) pivalate (B1233124) or isobutyrate with the CN-dea ligand. X-ray crystallography revealed that during complex formation, the starting ligand was transformed into a COOH-polyalcoholamine (COO-dea).
The resulting complexes, with the formula [Cu(COO-dea)₂], feature a centrosymmetric structure with a square-bipyramidal coordination environment around the copper(II) ion. The basal plane is formed by two nitrogen atoms and two oxygen atoms from the alcohol groups of two separate ligands. The axial positions are occupied by monodentate carboxylic groups.
| Property | Polymorph I | Polymorph II |
| Starting Copper Salt | Copper(II) pivalate | Copper(II) isobutyrate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.5973(4) | 9.4832(8) |
| b (Å) | 12.2194(7) | 12.2965(9) |
| c (Å) | 9.9637(10) | 7.1719(7) |
| β (°) ** | 102.847(7) | 111.24(12) |
| V (ų) ** | 783.12(11) | 779.52(12) |
| Coordination Geometry | Square-bipyramidal | Square-bipyramidal |
Table 1: Crystallographic data for the two polymorphic forms of the [Cu(COO-dea)₂] complex. The data highlights the structural similarities and differences arising from the use of different starting carboxylates. The primary distinction between the polymorphs lies in the conformation of the non-coordinated alcohol branch. nih.gov
This work demonstrates that ligands based on the (hydroxyethyl)amino]acetonitrile framework can undergo in-situ transformations to form stable metal complexes. nih.gov The nitrile group itself can also participate in coordination, typically binding end-on through the nitrogen lone pair, although this is less common when stronger donors like amines and alcohols are present for chelation. researchgate.net The coordination can lead to the weakening of adjacent N-H or C-H bonds, potentially facilitating further reactions. osti.gov
Development of Novel Materials Based on Acetonitrile, [(2-hydroxyethyl)amino]- Scaffolds
The chemical structure of Acetonitrile, [(2-hydroxyethyl)amino]- makes it a promising scaffold for the development of novel functional materials, particularly hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties make them suitable for a wide range of biomedical applications, including tissue engineering and drug delivery. nih.govresearchgate.net
The suitability of this scaffold for hydrogel formation stems from its key functional groups:
The (2-hydroxyethyl) Group: This group imparts hydrophilicity, which is essential for water absorption and swelling, the defining characteristic of hydrogels. Monomers like 2-hydroxyethyl methacrylate (HEMA) and N-hydroxyethyl acrylamide (HEA) are widely used to create biocompatible hydrogels due to the water-loving nature of this side chain. mdpi.comnih.govnih.govdoaj.org
The Amino and Nitrile Groups: These polar groups can further contribute to the material's hydrophilicity and provide sites for hydrogen bonding, which can influence the mechanical properties and swelling behavior of the hydrogel.
A common strategy for creating such materials is to first synthesize a monomer by attaching a polymerizable group, such as a methacrylate or acrylamide, to the Acetonitrile, [(2-hydroxyethyl)amino]- scaffold. This functional monomer can then be copolymerized with other monomers to tailor the properties of the final material. For example, copolymerizing with an acidic monomer could introduce pH-sensitivity, while incorporating a cross-linking agent would control the network density and, consequently, the mechanical strength and equilibrium water content. doaj.org
The resulting materials could have several advantageous properties:
Tunable Mechanical Properties: By adjusting the monomer composition and cross-linking density, the stiffness and elasticity of the hydrogels could be controlled to match those of specific biological tissues. nih.gov
Controlled Swelling and Degradation: The hydrophilic nature of the scaffold, combined with the potential for introducing hydrolytically labile bonds (e.g., esters), would allow for the design of materials with predictable swelling and degradation profiles. mdpi.com
Functionalizability: The pendant amine and nitrile groups on the scaffold would serve as handles for conjugating bioactive molecules, such as peptides or drugs, enabling the creation of advanced drug delivery systems or bioactive scaffolds for tissue regeneration. nih.gov
This approach mirrors the development of hydrogels from other functional monomers, where the selection of co-monomers is used to fine-tune water absorption and mechanical characteristics for specific biomedical applications. mdpi.com
Environmental Fate and Degradation Studies of Acetonitrile, 2 Hydroxyethyl Amino
Oxidative Degradation Pathways and Mechanisms
No specific studies on the oxidative degradation of Acetonitrile (B52724), [(2-hydroxyethyl)amino]- were found. In theory, the molecule possesses several sites susceptible to oxidation, including the secondary amine and the primary alcohol. Oxidation of the (2-hydroxyethyl)amino moiety could potentially lead to the formation of various aldehydes, carboxylic acids, and N-oxide derivatives. However, without experimental data, the specific reaction pathways, kinetics, and the role of various oxidants (e.g., hydroxyl radicals in the atmosphere or aquatic environments) remain speculative.
Thermal Degradation Processes and Products
There is no available information detailing the thermal degradation processes or the resulting products for Acetonitrile, [(2-hydroxyethyl)amino]-. Generally, heating nitriles can lead to decomposition, and in the presence of other functional groups, a complex mixture of products could be expected. For other nitriles, thermal decomposition can produce toxic fumes such as hydrogen cyanide and nitrogen oxides. epa.gov However, the specific decomposition temperature and product profile for Acetonitrile, [(2-hydroxyethyl)amino]- are undocumented in the reviewed literature.
Hydrolytic Degradation of Acetonitrile-Based Compounds
Specific data on the hydrolytic stability and degradation of Acetonitrile, [(2-hydroxyethyl)amino]- is not available. The hydrolysis of the nitrile group is a well-known reaction that can proceed under acidic or alkaline conditions, typically forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uknih.gov For Acetonitrile, [(2-hydroxyethyl)amino]-, this would theoretically lead to the formation of N-(2-hydroxyethyl)glycinamide and subsequently N-(2-hydroxyethyl)glycine. The rate of hydrolysis would be highly dependent on pH and temperature. However, no empirical studies confirming this pathway or its kinetics for this specific compound were identified.
Biotransformation and Biodegradation Mechanisms
No studies were found that investigated the biotransformation or biodegradation of Acetonitrile, [(2-hydroxyethyl)amino]-. While many microorganisms are capable of degrading simple nitriles like acetonitrile, often utilizing them as a carbon and nitrogen source via nitrile hydratase and amidase enzymes nih.gov, it is unknown if this compound is susceptible to similar microbial degradation. The presence of the N-(2-hydroxyethyl) substituent could significantly alter its bioavailability and susceptibility to enzymatic attack compared to unsubstituted acetonitrile.
Identification and Characterization of Degradation Products
As no specific degradation studies for Acetonitrile, [(2-hydroxyethyl)amino]- have been published in the available literature, there is no corresponding identification or characterization of its degradation products. The identification of such products is crucial for assessing the full environmental impact of the parent compound.
Factors Influencing Degradation Rates and Product Formation
Without experimental data, a discussion of the factors influencing the degradation of Acetonitrile, [(2-hydroxyethyl)amino]- is purely theoretical. Key factors that would be expected to influence its degradation rates include:
pH: Affecting hydrolytic degradation rates.
Temperature: Influencing the kinetics of all degradation pathways.
Presence of Oxidants: Such as hydroxyl radicals, ozone, and other reactive oxygen species.
Microbial Population: The presence and acclimatization of microorganisms capable of metabolizing the compound.
Sunlight: The potential for photolytic degradation, although this is often not a primary pathway for simple nitriles. osti.gov
Future Research Directions and Outlook for Acetonitrile, 2 Hydroxyethyl Amino Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of new synthetic routes for functionalized acetonitriles remains a key area of interest. While traditional methods often require harsh conditions, recent research has focused on milder and more efficient catalytic systems.
A significant challenge in the functionalization of acetonitrile (B52724) is the low acidity of its α-protons. chemrxiv.org To circumvent this, researchers have explored the use of surrogates for the acetonitrile enolate. For instance, the use of 2-azido allylic alcohol has been reported in the enantioselective α-allenylation of acetonitrile, employing a cooperative iridium and Lewis acid catalysis system. chemrxiv.org This base-free approach proceeds under mild conditions. chemrxiv.org
Future research will likely focus on:
Expanding Catalyst Systems: Investigating a broader range of transition metal catalysts, including those based on copper, iron, and nickel, for cyanomethylation reactions. mdpi.com Copper-catalyzed systems, for example, have shown promise in the cyanomethylation of imines. mdpi.com
Metal-Free Catalysis: Further development of metal-free catalytic systems for the functionalization of unsaturated hydrocarbons using acetonitrile. mdpi.com
Electrochemical and Photochemical Methods: Harnessing electrochemistry and photochemistry to drive the synthesis of functionalized acetonitriles, offering environmentally friendly alternatives to conventional methods. researchgate.net
| Catalytic Approach | Substrate | Key Features |
| Cooperative Iridium and Lewis Acid Catalysis | 2-Azido allylic alcohol (acetonitrile enolate surrogate) | Enantioselective α-allenylation, base-free, mild conditions. chemrxiv.org |
| Copper Catalysis | Imines | Cyanomethylation, tolerates various functional groups. mdpi.com |
| Metal-Free Radical Addition | Alkynes | Synthesis of β,γ-unsaturated nitriles. mdpi.com |
| Electrochemical Synthesis | Aromatic compounds | Synthesis of N-phenylacetamide using a copper salt catalyst. mdpi.com |
Advanced Mechanistic Insights via Combined Experimental and Theoretical Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The combination of experimental studies and theoretical calculations, such as Density Functional Theory (DFT), provides powerful insights into the intricate pathways of these reactions.
For instance, in the copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols, mechanistic investigations have revealed that the key step involves C(sp³)–H functionalization of the alcohol through a hydrogen atom abstraction process. nih.gov DFT calculations have been instrumental in confirming the proposed reaction mechanism. nih.gov
Future research directions in this area include:
In-depth Mechanistic Studies: Elucidating the precise roles of catalysts, intermediates, and transition states in various synthetic transformations involving functionalized acetonitriles.
Computational Modeling: Employing advanced computational models to predict reaction outcomes, guide catalyst design, and understand the factors controlling stereoselectivity.
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.
Development of Highly Sensitive and Selective Analytical Tools
The ability to accurately detect and quantify "Acetonitrile, [(2-hydroxyethyl)amino]-" and other functionalized nitriles is essential for process monitoring, quality control, and environmental analysis. While traditional methods like chromatography exist, there is a growing need for faster, more sensitive, and field-deployable analytical tools. acs.org
Recent advancements in chemosensor technology offer promising solutions. For example, a near-infrared (NIR) squaraine-based chemosensor has been developed for the selective detection of metal ions in acetonitrile and other solvent systems. mdpi.com This highlights the potential for designing sensors that can specifically target the functional groups present in "Acetonitrile, [(2-hydroxyethyl)amino]-".
Future research will likely focus on:
Novel Chemosensors: Designing and synthesizing new colorimetric and fluorometric sensors for the rapid and selective detection of functionalized acetonitriles.
Data-Driven Sensor Development: Utilizing data-driven workflows, including computational parametrization and statistical modeling, to accelerate the design and optimization of chiroptical and other sensors. acs.org
Integration with Advanced Instrumentation: Combining selective recognition elements with advanced analytical platforms, such as mass spectrometry, to achieve high-throughput screening and detection in complex matrices. mdpi.com
| Analytical Approach | Target Analyte | Key Features |
| Near-Infrared (NIR) Squaraine Dye Chemosensor | Metal ions (e.g., Cu²⁺, Ag⁺) | High selectivity, naked-eye detection, solvent-dependent selectivity. mdpi.com |
| Dynamic Covalent Chemistry-Based Sensors | Chiral molecules | Rapid determination of enantiomeric excess. acs.org |
| Magnetic Molecularly Imprinted Polymers (MMIPs) with Mass Spectrometry | Pesticides | Selective extraction and high-throughput screening. mdpi.com |
Design of New Functional Materials and Advanced Intermediates
The unique chemical structure of "Acetonitrile, [(2-hydroxyethyl)amino]-", with its combination of a nitrile group and a hydroxyethylamino moiety, makes it a valuable building block for the synthesis of new functional materials and advanced intermediates. cymitquimica.com The nitrile group can be readily transformed into other functional groups like amines and carboxylic acids, while the hydroxyethylamino group can participate in polymerization and other reactions. mdpi.com
Functionalized polymers have wide-ranging applications in organic synthesis and materials science. acs.org The incorporation of "Acetonitrile, [(2-hydroxyethyl)amino]-" into polymer backbones could lead to materials with tailored properties for applications such as catalysis, separation, and drug delivery.
Future research in this domain will likely explore:
Polymer Synthesis: The use of "Acetonitrile, [(2-hydroxyethyl)amino]-" as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability, chemical resistance, and specific functionalities.
Coordination Chemistry: Investigation of the coordination properties of "Acetonitrile, [(2-hydroxyethyl)amino]-" with various metal ions to form new coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.
Pharmaceutical Intermediates: The development of synthetic routes utilizing "Acetonitrile, [(2-hydroxyethyl)amino]-" as a key intermediate for the preparation of biologically active molecules and pharmaceuticals. nih.govnih.gov
Sustainable Chemistry Aspects in the Synthesis and Application of Functionalized Acetonitriles
The principles of green chemistry are increasingly influencing the design of chemical processes. researchgate.netjcchems.com For the synthesis and application of "Acetonitrile, [(2-hydroxyethyl)amino]-" and other functionalized acetonitriles, there is a strong emphasis on developing more sustainable and environmentally benign methodologies. nih.gov
Key areas for advancing sustainable chemistry in this context include:
Renewable Feedstocks: Exploring the use of bio-based resources for the synthesis of acetonitrile and its derivatives. dtu.dk For example, processes are being developed for the production of acetonitrile from bioethanol. rsc.orgunimi.it
Greener Solvents: Utilizing environmentally friendly solvents or even solvent-free reaction conditions to minimize waste and environmental impact. nih.govrsc.org Acetonitrile itself is sometimes used as a greener solvent alternative in certain reactions. semanticscholar.org
Catalytic Efficiency: Developing highly active and recyclable catalysts to improve atom economy and reduce energy consumption. bohrium.com
Process Intensification: Implementing continuous-flow processes to enhance reaction efficiency, improve safety, and reduce waste generation. bohrium.com
| Sustainable Approach | Description | Example/Benefit |
| Use of Renewable Feedstocks | Synthesis of acetonitrile from biomass-derived sources. | Production of acetonitrile from bioethanol reduces reliance on fossil fuels. rsc.orgunimi.it |
| Green Solvents | Employing solvents with lower environmental impact or eliminating solvents altogether. | Acetonitrile can serve as a greener alternative to other organic solvents in some applications. semanticscholar.org |
| High-Efficiency Catalysis | Utilizing highly active and recyclable catalysts. | CeO₂-catalyzed transformation of amides to nitriles in acetonitrile offers a sustainable route. bohrium.com |
| Continuous-Flow Synthesis | Implementing continuous processes for improved efficiency and safety. | Continuous synthesis of nitriles from amides using a packed-bed reactor with a CeO₂ catalyst. bohrium.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
